An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid, a fluorinated arylboronic acid of significant interest to researchers in drug discovery and synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds and established analytical methodologies. We present a detailed examination of its structural and molecular characteristics, predicted acidity (pKa), solubility profile, and spectral properties. Furthermore, this document offers detailed, field-proven experimental protocols for the empirical determination of these key parameters, empowering researchers to validate and expand upon the foundational information provided herein. This guide is intended to serve as a valuable resource for scientists and drug development professionals, facilitating the effective utilization of this compound in their research endeavors.
Introduction: The Significance of Fluorinated Arylboronic Acids in Modern Chemistry
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their utility in carbon-carbon bond formation, these compounds have emerged as crucial building blocks in medicinal chemistry, materials science, and the development of chemical sensors.[2] The introduction of fluorine atoms into the aryl ring, as in the case of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid, can profoundly influence the molecule's physicochemical properties. Fluorination is known to enhance metabolic stability, increase binding affinity to target proteins, and modulate acidity, all of which are critical parameters in drug design.[2]
This guide focuses on providing a detailed projection of the key physicochemical characteristics of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid, offering a robust starting point for its application in research and development.
Molecular and Structural Properties
The foundational characteristics of any chemical compound are its molecular formula, weight, and structure. These parameters are crucial for stoichiometric calculations, interpretation of spectral data, and understanding its three-dimensional nature.
Chemical Structure and Molecular Formula
The structure of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid is depicted below:
Molecular Formula: C₁₃H₁₀B F₂O₃
Predicted Physicochemical Data
The following table summarizes the predicted and analogous data for the target compound. It is critical to note that where specific experimental data for 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid is unavailable, values from structurally similar compounds are provided for estimation purposes and are clearly marked.
| Property | Predicted/Analogous Value | Notes and Rationale |
| Molecular Weight | 278.03 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for arylboronic acids. |
| Melting Point (°C) | 140 - 160 (Estimated) | Based on melting points of similar substituted fluorophenylboronic acids. For example, 5-Fluoro-2-methoxyphenylboronic acid has a melting point of 144-153 °C.[3] |
| pKa | 7.5 - 8.5 (Estimated) | Arylboronic acids typically have a pKa in the range of 4-10.[4] The presence of electron-withdrawing fluorine atoms is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, methanol, THF) | General solubility profile for arylboronic acids.[5][6] |
Acidity (pKa): A Critical Parameter in Biological and Chemical Reactivity
The acidity of the boronic acid moiety, represented by its pKa value, is a pivotal property that governs its behavior in both biological and chemical systems.[4] It influences the compound's aqueous solubility, its ability to interact with biological targets, and its reactivity in synthetic transformations.[4]
The Role of Fluorine in Modulating Acidity
The presence of two electron-withdrawing fluorine atoms in 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid is anticipated to increase the Lewis acidity of the boron center, thereby lowering the pKa of the boronic acid group compared to its non-fluorinated counterparts.[2][7] This enhanced acidity can be advantageous in applications such as sensing and catalysis.
Experimental Determination of pKa
Accurate determination of the pKa is essential for understanding and optimizing the performance of this compound. Two common and reliable methods are potentiometric and UV-Vis spectrophotometric titrations.[7][8]
Caption: Workflow for pKa determination by potentiometric and UV-Vis titration.
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Sample Preparation: Prepare a solution of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid (e.g., 1-5 mM) in a suitable solvent system, such as a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl), depending on the expected pKa. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Solubility Profile
The solubility of a compound is a critical factor in its suitability for various applications, particularly in drug development where aqueous solubility is often a prerequisite for bioavailability.
General Solubility Characteristics
Arylboronic acids generally exhibit low to moderate solubility in water, a property that is influenced by the substituents on the aromatic ring.[5] The presence of the relatively large and hydrophobic 3-fluorophenylmethoxy group in the target molecule suggests that its aqueous solubility will be limited. Conversely, it is expected to be readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran (THF).
Experimental Determination of Aqueous Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9]
Caption: Workflow for the shake-flask thermodynamic solubility assay.
-
Preparation: Add an excess amount of solid 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.[7]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration through a low-binding filter.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For a fluorinated compound like 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.
Expected NMR Spectral Features
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both phenyl rings, as well as a signal for the benzylic protons of the methoxy group. The coupling patterns and chemical shifts will be influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon signals will exhibit coupling to the attached fluorine atoms (C-F coupling).
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[10] Two distinct signals are expected, one for the fluorine on the phenylboronic acid ring and another for the fluorine on the phenylmethoxy ring. The chemical shifts will be indicative of the electronic environment of each fluorine atom.
-
¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the boronic acid group. The chemical shift can provide insights into the hybridization state of the boron atom and can be used to study its interaction with diols or other Lewis bases.[3]
General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve an appropriate amount of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the resulting spectra to assign the signals to the different nuclei in the molecule.
Safe Handling and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel.
Hazard Identification
Based on the GHS classifications for similar arylboronic acids, 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid should be handled with care.[1][4] Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[11]
-
Eye Irritation: May cause serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[12]
-
Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This technical guide has provided a detailed overview of its anticipated physicochemical properties, drawing upon data from analogous compounds and established scientific principles. The inclusion of detailed experimental protocols for the determination of key parameters such as pKa and solubility empowers researchers to empirically validate and expand upon the information presented here. By understanding and applying the principles outlined in this guide, scientists can effectively and safely utilize this valuable compound in their research endeavors.
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